3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-
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Overview
Description
3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene-: is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a methylene group, making it a unique structure in the realm of organosilicon chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- typically involves the reaction of silanes with organic compounds containing oxygen atoms. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one group is replaced by another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; varying temperatures depending on the specific reaction.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is used as a precursor for the synthesis of more complex organosilicon compounds
Biology: Research in biology has explored the use of this compound in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and unique properties.
Medicine: In medicine, silicon-containing compounds are investigated for their potential use in imaging and diagnostic applications. The unique properties of silicon can improve the contrast and resolution of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions and applications.
Comparison with Similar Compounds
- 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetraethoxy-5-methyl-
- 1,1-Bis(triethoxysilyl)ethane
Comparison: Compared to similar compounds, 3,7-Dioxa-4,6-disilanonane, 4,4,6,6-tetramethyl-5-methylene- is unique due to the presence of the methylene group, which can enhance its reactivity and versatility in chemical reactions. The tetramethyl groups also provide steric hindrance, which can influence the compound’s stability and reactivity.
Properties
CAS No. |
217501-58-1 |
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Molecular Formula |
C10H24O2Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
ethoxy-[1-[ethoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-13(4,5)10(3)14(6,7)12-9-2/h3,8-9H2,1-2,4-7H3 |
InChI Key |
DJTYBPWAFRPZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C(=C)[Si](C)(C)OCC |
Origin of Product |
United States |
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